1-allyl-3-[2-(2,4-dichlorophenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide
Description
This compound is a complex organic molecule with the molecular formula C18H17Cl2N3O . It contains an allyl group, which is a substituent with the structural formula −CH2−HC=CH2 . The allyl group is attached to a benzimidazole ring, which is further substituted with a 2,4-dichlorophenoxyethyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . Typically, the reaction of 2,4-dichlorophenoxyacetic acid with thiosemicarbazide in the presence of phosphoryl chloride is followed by treatment with phenacylbromides, leading to the formation of imidazo[2,1-b][1,3,4]thiadiazoles . Further reactions with alkenes, azo dyes, aldehydes, and hydrazonoyl chlorides can produce a variety of compounds .Molecular Structure Analysis
The molecular structure of this compound includes an allyl group, a benzimidazole ring, and a 2,4-dichlorophenoxyethyl group . The allyl group consists of a methylene bridge (−CH2−) attached to a vinyl group (−CH=CH2) . The benzimidazole ring is a fused aromatic ring structure that is part of many important biomolecules .Chemical Reactions Analysis
The allyl group in this compound is known to be reactive due to the presence of an allylic position, which is a site adjacent to the unsaturated carbon atom . Allylic C−H bonds are about 15% weaker than the C−H bonds in ordinary sp3 carbon centers and are thus more reactive . This reactivity can lead to a variety of chemical reactions, including allylic oxidations, ene reactions, and the Tsuji–Trost reaction .Future Directions
The future directions for this compound could involve further exploration of its potential biological activities. Given the reported antitumor activity of similar compounds , it could be interesting to investigate this compound’s potential use in cancer treatment. Additionally, further studies could explore its reactivity and potential applications in organic synthesis.
Properties
IUPAC Name |
1-[2-(2,4-dichlorophenoxy)ethyl]-3-prop-2-enylbenzimidazol-2-imine;hydrobromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O.BrH/c1-2-9-22-15-5-3-4-6-16(15)23(18(22)21)10-11-24-17-8-7-13(19)12-14(17)20;/h2-8,12,21H,1,9-11H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOWVDUBRGIPRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2N(C1=N)CCOC3=C(C=C(C=C3)Cl)Cl.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrCl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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